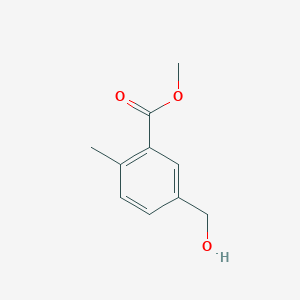![molecular formula C15H14N2O2S2 B2552435 3-((4-Methylbenzyl)thio)-4H-Benzo[e][1,2,4]thiadiazin-1,1-dioxid CAS No. 896686-10-5](/img/structure/B2552435.png)
3-((4-Methylbenzyl)thio)-4H-Benzo[e][1,2,4]thiadiazin-1,1-dioxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazine 1,1-dioxides. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, including cardiovascular and hypertensive effects .
Wissenschaftliche Forschungsanwendungen
3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of other heterocyclic compounds.
Biology: Evaluated for its antibacterial, antifungal, and antitubercular activities.
Medicine: Investigated for its potential as an anticancer agent and for its cardiovascular effects.
Wirkmechanismus
Target of Action
The compound 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is known to have several targets. It is well known for its cardiovascular and hypertensive effects . It acts as an ATP-sensitive potassium channel opener . This compound also inhibits the release of insulin . Furthermore, it inhibits some enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .
Mode of Action
The interaction of 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide with its targets leads to several changes. As an ATP-sensitive potassium channel opener, it influences the potassium ion flow across the cell membrane . By inhibiting the release of insulin, it affects glucose metabolism . Its inhibitory action on enzymes like xanthine oxidase, HCV NS5B polymerase, and aldose reductase disrupts their respective biochemical pathways .
Biochemical Pathways
The compound 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide affects several biochemical pathways. Its action as an ATP-sensitive potassium channel opener influences the potassium ion flow across the cell membrane, affecting cellular excitability . Its inhibitory effect on insulin release impacts glucose metabolism . Furthermore, by inhibiting enzymes like xanthine oxidase, HCV NS5B polymerase, and aldose reductase, it disrupts purine metabolism, viral replication, and the polyol pathway, respectively .
Result of Action
The molecular and cellular effects of 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide’s action are diverse due to its multiple targets. It can affect cellular excitability through its action on ATP-sensitive potassium channels . It can also influence glucose metabolism by inhibiting insulin release . Additionally, it can disrupt various biochemical pathways by inhibiting specific enzymes .
Biochemische Analyse
Biochemical Properties
It is known that 1,2,4-benzothiadiazine 1,1-dioxides, the class of compounds to which it belongs, act as ATP-sensitive potassium channel openers . This activity results in the inhibition of insulin release .
Cellular Effects
Preliminary studies suggest that it may have antitubercular and anticancer activities .
Molecular Mechanism
It is known that 1,2,4-benzothiadiazine 1,1-dioxides can inhibit some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .
Vorbereitungsmethoden
The synthesis of 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with 4-chloropyridine-3-sulfonamide, followed by cyclization in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in pyridine . Another method involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Industrial production methods may involve scalable electrosynthesis techniques, which offer high yields and selectivity .
Analyse Chemischer Reaktionen
3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Vergleich Mit ähnlichen Verbindungen
3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds, such as:
1,2,4-pyridothiadiazine 1,1-dioxides: These compounds share similar biological activities, including ATP-sensitive potassium channel opening and enzyme inhibition.
1,2,4-thiadiazole derivatives: Known for their anticancer and antitubercular activities.
Benzo[e][1,2,4]thiadiazine derivatives: These compounds have been studied for their cardiovascular and hypertensive effects.
The uniqueness of 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-11-6-8-12(9-7-11)10-20-15-16-13-4-2-3-5-14(13)21(18,19)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBDQNRGSDVYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2552353.png)
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2552357.png)
![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-methylsulfanylacetate](/img/structure/B2552361.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2552363.png)
![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2552364.png)

![2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide](/img/structure/B2552366.png)

![2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2552369.png)
![N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2552370.png)
![4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol](/img/structure/B2552371.png)
![N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2552372.png)

